Cas no 2228087-65-6 (methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate)

Methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate is a specialized organic compound featuring an indole core substituted with an ethyl group and an amino ester moiety. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The presence of both amino and ester functional groups enhances its reactivity, enabling further derivatization under mild conditions. Its well-defined stereochemistry and high purity make it suitable for precise synthetic routes. The compound’s stability under standard storage conditions ensures reliable performance in laboratory and industrial settings.
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate structure
2228087-65-6 structure
商品名:methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
CAS番号:2228087-65-6
MF:C13H18N2O2
メガワット:234.294223308563
CID:6082715
PubChem ID:165830732

methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
    • 2228087-65-6
    • EN300-1753504
    • インチ: 1S/C13H18N2O2/c1-3-15-7-6-9-8-10(4-5-11(9)15)12(14)13(16)17-2/h4-5,8,12H,3,6-7,14H2,1-2H3
    • InChIKey: GPIAHYVLXCWRJR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C1C=CC2=C(C=1)CCN2CC)N)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1753504-0.25g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
0.25g
$801.0 2023-09-20
Enamine
EN300-1753504-2.5g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
2.5g
$1707.0 2023-09-20
Enamine
EN300-1753504-0.5g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
0.5g
$836.0 2023-09-20
Enamine
EN300-1753504-5.0g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
5g
$2525.0 2023-06-03
Enamine
EN300-1753504-5g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
5g
$2525.0 2023-09-20
Enamine
EN300-1753504-10.0g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
10g
$3746.0 2023-06-03
Enamine
EN300-1753504-0.05g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
0.05g
$732.0 2023-09-20
Enamine
EN300-1753504-10g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
10g
$3746.0 2023-09-20
Enamine
EN300-1753504-1.0g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
1g
$871.0 2023-06-03
Enamine
EN300-1753504-0.1g
methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate
2228087-65-6
0.1g
$767.0 2023-09-20

methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate 関連文献

methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetateに関する追加情報

Exploring the Potential of Methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS No. 2228087-65-6) in Modern Research

In the rapidly evolving field of pharmaceutical and organic chemistry, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate (CAS No. 2228087-65-6) has emerged as a compound of significant interest. This molecule, characterized by its unique indole core and ester functionality, is being studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications that could lead to novel bioactive compounds.

The compound's CAS number 2228087-65-6 serves as a critical identifier in global chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular structure combines an ethyl-substituted dihydroindole moiety with an amino acid ester, a combination that has sparked curiosity in the scientific community. Recent studies suggest that derivatives of this compound may exhibit neuroprotective or anti-inflammatory properties, aligning with current trends in targeting neurodegenerative diseases and chronic inflammation.

One of the most searched questions in AI-driven drug discovery platforms revolves around "how to optimize indole-based scaffolds for medicinal chemistry." Here, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate offers a compelling case study. Its synthetic accessibility and structural plasticity make it a valuable template for designing small-molecule inhibitors or enzyme modulators. Computational chemists are leveraging machine learning models to predict its interactions with biological targets, a hot topic in cheminformatics.

From an industrial perspective, the demand for high-purity intermediates like CAS No. 2228087-65-6 is rising, driven by the growth of contract research organizations (CROs) and custom synthesis services. The compound's scalable synthesis and compatibility with green chemistry principles (e.g., catalytic hydrogenation) further enhance its appeal. Environmental sustainability in chemical production remains a top priority, and this molecule's potential for low-waste manufacturing aligns with global ESG (Environmental, Social, and Governance) goals.

In analytical chemistry, methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate presents intriguing challenges and opportunities. Advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are essential for characterizing its purity and stereochemistry—a frequent topic in method development forums. Researchers also explore its chiral resolution potential, given the growing market for enantiopure pharmaceuticals.

The intersection of this compound with prebiotic chemistry and origin-of-life hypotheses has recently gained traction. Some theorists speculate that indole derivatives like CAS No. 2228087-65-6 could have played a role in early biomolecular evolution, making it a subject of interest in astrobiology discussions. This multidisciplinary relevance underscores its value beyond traditional applications.

As the scientific community continues to investigate methyl 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetate, its patent landscape is becoming increasingly dynamic. Innovations in crystallization techniques and polymorph control are critical for its commercialization, topics frequently searched by process chemists. Furthermore, its potential as a fluorescence probe or molecular sensor is being explored, tapping into the booming field of diagnostic imaging.

In conclusion, CAS No. 2228087-65-6 represents a nexus of synthetic chemistry, drug development, and materials science. Its adaptability to high-throughput screening and compatibility with automated synthesis platforms position it as a compound with enduring relevance. Whether in academia or industry, this molecule continues to inspire innovation, answering pressing questions in life sciences and beyond.

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